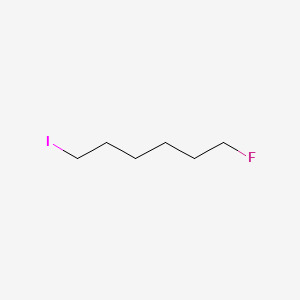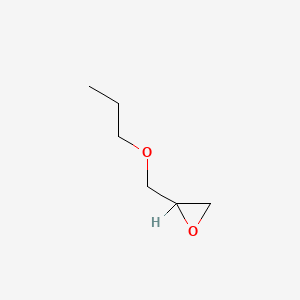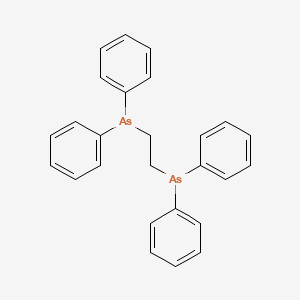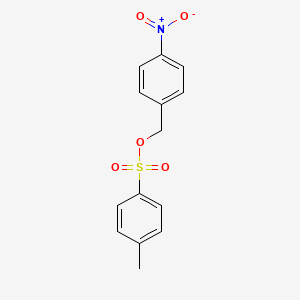
Thymine dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimers found in DNA chains damaged by ULTRAVIOLET RAYS. They consist of two adjacent PYRIMIDINE NUCLEOTIDES, usually THYMINE nucleotides, in which the pyrimidine residues are covalently joined by a cyclobutane ring. These dimers block DNA REPLICATION.
Aplicaciones Científicas De Investigación
1. Formation Mechanisms and Electronic States
Cycloadditions in DNA
Research reveals that UV absorption by thymine strands leads to two major types of cycloadditions, forming cyclobutane dimers and (6-4) adducts. Cyclobutane dimers are formed via ππ* excitons and involve a barrierless path, while the (6-4) adducts formation occurs via charge transfer states involving two stacked thymines (Banyasz et al., 2012).
Photodimerization Dynamics
Nonadiabatic molecular dynamics simulations show that cyclobutane thymine dimers form in the singlet manifold, not involving triplet states. This finding clarifies the long-debated mechanisms of thymine dimerization after direct light excitation (Rauer et al., 2016).
2. Impact on DNA Replication and Mutagenesis
Mitochondrial DNA Polymerase Interaction
Human mitochondrial DNA polymerase γ shows a low level of translesion synthesis past thymine dimers, which can lead to mutagenesis. This interaction suggests a potential mechanism for the introduction of mutations in mitochondrial genomes of UV-exposed cells (Kasiviswanathan et al., 2011).
Base Pair Stability in DNA Duplexes
The presence of a thymine dimer affects base pair stability, especially destabilizing base pairing on its 5' side. This insight helps understand the local impact of such lesions on DNA stability (Wenke et al., 2013).
3. DNA Repair Mechanisms
Dynamics of Cyclobutane Thymine Dimer Repair
Femtosecond stimulated Raman spectroscopy can probe the time evolution of marker bands of cyclobutane thymine dimer. This approach offers insights into the molecular mechanism of dimer repair, especially the intradimer C—C bond splitting (Ando et al., 2014).
Role of Supercoiling in DNA Damage Repair
Research indicates that DNA supercoiling affects the properties of thymine dimers. Thymine dimers can segregate to the tips of plectonemes, enhancing the probability of highly bent and denatured states, which may facilitate repair enzyme binding (Lim et al., 2021).
Propiedades
Número CAS |
3660-32-0 |
|---|---|
Nombre del producto |
Thymine dimer |
Fórmula molecular |
C10H12N4O4 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |
InChI |
InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |
Clave InChI |
ASJWEHCPLGMOJE-LJMGSBPFSA-N |
SMILES isomérico |
C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
SMILES |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
SMILES canónico |
CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



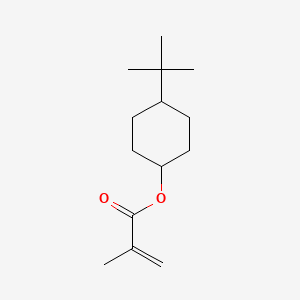

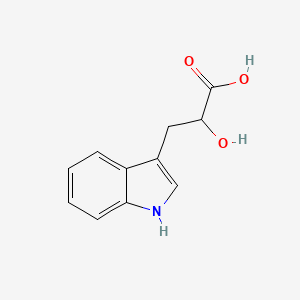
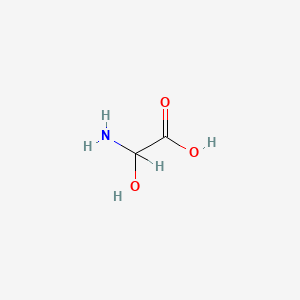
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1594697.png)
